molecular formula C19H33N3O2 B4138547 3-[2-(Dibutylamino)ethyl]-1-(4-ethoxyphenyl)urea

3-[2-(Dibutylamino)ethyl]-1-(4-ethoxyphenyl)urea

Cat. No.: B4138547
M. Wt: 335.5 g/mol
InChI Key: AWYVEPKNYWZIKU-UHFFFAOYSA-N
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Description

N-[2-(dibutylamino)ethyl]-N’-(4-ethoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a dibutylamino group attached to an ethyl chain, which is further connected to an ethoxyphenyl group through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dibutylamino)ethyl]-N’-(4-ethoxyphenyl)urea typically involves the reaction of 2-(dibutylamino)ethylamine with 4-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dibutylamino)ethyl]-N’-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(dibutylamino)ethyl]-N’-(4-ethoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(dibutylamino)ethyl]-N’-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The dibutylamino group can interact with biological receptors or enzymes, leading to inhibition or activation of certain pathways. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dibutylamino)ethyl]-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[2-(diethylamino)ethyl]-N’-(4-ethoxyphenyl)urea: Similar structure but with diethylamino instead of dibutylamino.

Uniqueness

N-[2-(dibutylamino)ethyl]-N’-(4-ethoxyphenyl)urea is unique due to the presence of both dibutylamino and ethoxyphenyl groups, which confer specific chemical and biological properties. These structural features may result in distinct reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

1-[2-(dibutylamino)ethyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O2/c1-4-7-14-22(15-8-5-2)16-13-20-19(23)21-17-9-11-18(12-10-17)24-6-3/h9-12H,4-8,13-16H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYVEPKNYWZIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCNC(=O)NC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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